molecular formula C9H11Cl2N3O B13698931 N-(3,6-Dichloro-4-pyridazinyl)pivalamide

N-(3,6-Dichloro-4-pyridazinyl)pivalamide

Cat. No.: B13698931
M. Wt: 248.11 g/mol
InChI Key: TYRGLOQQFMEXPZ-UHFFFAOYSA-N
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Description

N-(3,6-Dichloro-4-pyridazinyl)pivalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridazine ring substituted with chlorine atoms at the 3 and 6 positions, and a pivalamide group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-Dichloro-4-pyridazinyl)pivalamide typically involves the chlorination of pyridazine followed by the introduction of the pivalamide group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-Dichloro-4-pyridazinyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.

Scientific Research Applications

N-(3,6-Dichloro-4-pyridazinyl)pivalamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is being explored for potential therapeutic applications.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,6-Dichloro-4-pyridazinyl)pivalamide involves its interaction with specific molecular targets. The chlorine atoms and the pivalamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,6-Dichloro-4-pyridazinyl)acetamide
  • N-(3,6-Dichloro-4-pyridazinyl)propionamide

Uniqueness

N-(3,6-Dichloro-4-pyridazinyl)pivalamide is unique due to the presence of the pivalamide group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C9H11Cl2N3O

Molecular Weight

248.11 g/mol

IUPAC Name

N-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H11Cl2N3O/c1-9(2,3)8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15)

InChI Key

TYRGLOQQFMEXPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=NN=C1Cl)Cl

Origin of Product

United States

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